2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione is a complex organic compound notable for its unique structural features, which include a piperidinyl group and an isoindoline-1,3-dione moiety. This compound has garnered attention in various scientific fields due to its potential biological activities and interesting chemical properties. The molecular formula of this compound is C₁₆H₁₃N₃O₄, with a molecular weight of approximately 311.29 g/mol .
This compound is classified within the category of isoindoline derivatives and is often utilized in research settings for its diverse applications in chemistry and biology. It is available from various chemical suppliers and can be synthesized through specific chemical reactions involving piperidine derivatives and isoindoline precursors .
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione typically involves several steps. One common synthetic route begins with the reaction of a piperidinyl derivative with an isoindoline-1,3-dione precursor. Controlled conditions, including temperature and solvent choice, are critical to achieving high yields and purity.
In laboratory settings, the synthesis may require specific catalysts and solvents to facilitate the reaction. For example, solvents such as dimethyl sulfoxide or acetonitrile are often employed to dissolve reactants effectively. The reaction conditions must be optimized to minimize by-products and maximize the yield of the desired compound .
For large-scale synthesis, industrial methods may involve automated reactors and continuous flow techniques that enhance efficiency while adhering to stringent quality control measures. These methods aim to reduce waste and improve scalability through advanced purification processes.
The molecular structure of 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione features a piperidinyl ring attached to an isoindoline core. The presence of the prop-2-yn-1-ylamino group further contributes to its complexity.
Key structural data includes:
The compound can participate in various chemical reactions:
The reactions can yield various derivatives depending on the reagents used and the reaction conditions applied. For instance, oxidation reactions may produce hydroxylated derivatives while reduction reactions can lead to deoxygenated products.
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate enzyme activity or receptor binding, leading to significant biological effects. The precise pathways can vary based on the biological context in which the compound is applied .
Physical properties include:
Chemical properties encompass reactivity with various reagents under controlled conditions. The compound's stability under different pH levels and temperatures can also influence its applications in research and industry.
The compound has numerous applications across different scientific fields:
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-(prop-2-yn-1-ylamino)isoindoline-1,3-dione (CAS: 2154342-25-1) features a four-part structure critical for its function in proteolysis-targeting chimeras (PROTACs): (i) a phthalimide moiety enabling isoindoline-1,3-dione ring formation, (ii) a glutarimide-containing 2,6-dioxopiperidine ring, (iii) a prop-2-yn-1-ylamino group at the 5-position, and (iv) a terminal alkyne linker handle [1] [4] [9]. The glutarimide ring is indispensable for recruiting cereblon (CRBN), a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. Structural analyses confirm that the dioxopiperidine scaffold binds within the tri-tryptophan pocket of CRBN's β-hairpin domain, mimicking immunomodulatory imide drug (IMiD) interactions [2] [5].
The prop-2-yn-1-ylamino group at the 5-position provides a sterically compact, click chemistry-compatible tether for conjugation to target protein ligands. This alkyne linker facilitates modular PROTAC synthesis while minimizing entropic penalties during ternary complex formation [4] [9]. The compound’s binding affinity for CRBN (Kd ≈ 1–5 μM) is comparable to pomalidomide, attributed to conserved hydrogen bonds between the piperidine-2,6-dione carbonyls and CRBN residues His378 and Trp386 [2] [5].
Table 1: Key Structural Features Enabling CRBN Recruitment
Structural Element | Role in CRBN Binding | Critical Interactions |
---|---|---|
Glutarimide ring | Primary pharmacophore for CRBN engagement | H-bonds: C4-carbonyl with His378; C2-carbonyl with Trp380 |
3-position chiral center | Stereospecific binding | (S)-configuration enhances complementarity with Trp pocket |
N5 substitution | Linker attachment point | Prop-2-yn-1-ylamino minimizes steric hindrance |
Isoindoline-1,3-dione core | Rigidity and electronic distribution | π-stacking with Trp400 |
Upon binding CRBN, this compound acts as a warhead to hijack the CRL4CRBN E3 ubiquitin ligase complex, which comprises Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (RBX1), and CRBN [2] [5]. The ternary complex formed between the PROTAC, CRBN, and the target protein (POI) positions the POI within ~30–40 Å of the E2 ubiquitin-conjugating enzyme charged with ubiquitin (Ub). This proximity enables the transfer of Ub to lysine residues on the POI surface [7].
The compound’s terminal alkyne linker optimizes the distance and orientation between the POI and the E2-Ub binding site, enhancing ubiquitination kinetics. Processive polyubiquitination (typically K48-linked chains) tags the POI for recognition and degradation by the 26S proteasome [4] [5] [7]. Degradation efficiency depends on:
Table 2: Steps in CRBN-Mediated Protein Degradation
Step | Key Players | Function of the Compound |
---|---|---|
Ternary complex assembly | PROTAC, CRBN, POI | Bifunctional tether bridging E3 ligase and POI |
Ubiquitin transfer | E2-Ub, RBX1, CUL4 | Positions POI lysines near E2 catalytic site |
Polyubiquitin chain formation | E2/E3 complex | Enables processive Ub transfer to POI lysines |
Proteasomal recognition | K48-polyUb chains, 19S regulatory particle | N/A |
ATP-dependent proteolysis | 26S proteasome | N/A |
This compound belongs to a class of CRBN-recruiting ligands evolved from thalidomide (α-(N-phthalimido)glutarimide). Unlike first-generation IMiDs (thalidomide, lenalidomide), which primarily degrade transcription factors (e.g., IKZF1/3), this derivative features a terminal alkyne linker that enables rational PROTAC design against diverse targets [4] [5] [9]. Key advantages include:
Table 3: Evolution of CRBN-Recruiting Ligands for PROTACs
Ligand Type | Example | Linker Attachment | Degradation Specificity | PROTAC Design Flexibility |
---|---|---|---|---|
1st-gen (Thalidomide) | Thalidomide | Not feasible | Broad (IKZF1/3, CK1α) | Low |
2nd-gen (Pomalidomide) | Pomalidomide | C4-amino group | Moderate | Moderate |
Advanced (This compound) | 2-(2,6-Dioxo... | C5-prop-2-yn-1-ylamino | POI-directed | High (click chemistry) |
In head-to-head studies, PROTACs incorporating this alkyne-functionalized ligand achieved superior degradation of challenging targets like androgen receptor (AR) and estrogen receptor (ER) versus pomalidomide-based analogs. For example, ARV-110 (an AR-directed PROTAC) reduced AR levels by >90% in VCaP cells at 10 nM, while pomalidomide-based equivalents required 10-fold higher concentrations [2] [5]. The ligand’s compact size (~311 Da) also enhances PROTAC cell permeability, addressing a key limitation of bulkier degraders [4] [9].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8